N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride is a chemical compound with the CAS Number 1209492-78-3. It belongs to the class of thiazolo[5,4-c]pyridines, which are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a tetrahydrothiazolo moiety linked to an acetamide group, making it a subject of interest for various scientific investigations.
The synthesis of N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride typically involves the reaction of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine with acetic anhydride in the presence of a suitable catalyst. The reaction conditions are crucial for optimizing yield and purity.
In industrial settings, large-scale reactors and continuous flow processes may be utilized to enhance efficiency and scalability of production while maintaining quality control .
The molecular structure of N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride can be described as follows:
The InChI code for this compound is InChI=1S/C8H11N3OS.ClH/c1-5(12)10-8-11-6-2-3-9-4-7(6)13-8;/h9H,2-4H2,1H3,(H,10,11,12);1H
.
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride can participate in several chemical reactions:
Common reagents include:
These reactions are generally carried out under controlled temperature and pH conditions to achieve optimal yields and selectivity .
The mechanism of action of N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride involves its interaction with specific biological targets:
Research into its pharmacodynamics and pharmacokinetics continues to elucidate its potential therapeutic applications .
These properties are essential for understanding its behavior in both laboratory and industrial applications .
N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride has diverse applications in scientific research:
Ongoing research aims to expand its applications based on its unique structural features and biological activities .
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3